3-(3-Chlorobenzamido)benzofuran-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-chlorobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-10-5-3-4-9(8-10)16(21)19-13-11-6-1-2-7-12(11)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADBWVPXIMBKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of biochemical pathways, particularly those related to their biological activities.
Result of Action
As a benzofuran derivative, it may share some of the biological activities common to these compounds, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-Chlorobenzamido)benzofuran-2-carboxamide. These factors can include pH, temperature, presence of other compounds, and specific conditions within the body.
Biological Activity
3-(3-Chlorobenzamido)benzofuran-2-carboxamide is a compound belonging to the class of benzofuran derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical pathways, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Here are some key aspects:
- Target Receptors : This compound is known to interact with multiple receptors, including those involved in inflammatory responses and cancer cell proliferation.
- Biochemical Pathways : The compound influences several biochemical pathways, such as apoptosis in cancer cells and modulation of inflammatory cytokines. Its activity may be linked to the inhibition of specific kinases that play critical roles in cell signaling.
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancers.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : It may reduce inflammation by modulating the expression of pro-inflammatory cytokines.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of benzofuran derivatives, including this compound. Below are key findings from relevant research:
Table 1: Summary of Biological Activities
Comparative Analysis
When compared to other benzofuran derivatives, this compound exhibits unique properties that enhance its potential as a therapeutic agent. For instance:
Table 2: Comparison with Similar Compounds
Scientific Research Applications
Unfortunately, the provided search results do not contain specific information about the applications, data tables, or case studies for the compound "3-(3-Chlorobenzamido)benzofuran-2-carboxamide." However, the search results do provide information regarding benzofuran derivatives generally, their properties, and some specific derivatives that may be relevant to your query.
Benzofuran Derivatives: An Overview
General Properties and Activities: Benzofuran compounds are widespread in nature and have garnered attention from chemical and pharmaceutical researchers due to their diverse biological activities and potential applications . These activities include:
- Antimicrobial Properties: antibacterial and antifungal
- Anti-inflammatory and Analgesic Effects
- Antitumor and Antiviral Activities
- Enzyme Inhibition
- Potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia .
Synthesis: The synthesis of benzofurans can be achieved through various methods, including those using phenol and benzoic acid as raw materials .
Structure-Activity Relationship (SAR): Studies on the structure-activity relationship of benzofuran compounds suggest that the presence of an ester group at the C-2 position is crucial for cytotoxic activity. Additionally, introducing heterocyclic substitutions at the C-2 position can also affect cytotoxicity .
Benzofuran Derivatives as Anticancer Agents
Benzofuran derivatives have demonstrated potential as anticancer agents . For instance, a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives were designed and synthesized, with one compound exhibiting significant growth inhibitory activity against several cancer cell lines . Additionally, certain carbohydrazide- and substituted benzaldehyde-based benzofuran derivatives have shown anticancer activity . The presence of a CONH group appears necessary for anticancer activity, and the addition of phenol and chlorine groups can enhance activity .
Benzofuran Derivatives as Antimicrobial Agents
Benzofuran derivatives have also shown promise as antimicrobial agents . For example, some benzofuran-3-carbohydrazide derivatives have demonstrated in vitro inhibitory activity against M. tuberculosis H37Rv strains, exhibiting antimycobacterial and antifungal activities . Additionally, 3-methanone-6-substituted-benzofuran derivatives with hydroxyl groups at the C-6 position have shown excellent antibacterial activities against various strains .
Additional examples of benzofuran derivatives
Comparison with Similar Compounds
Comparison with Similar Benzofuran-2-Carboxamide Derivatives
Structural Variations and Substituent Effects
The biological activity of benzofuran-2-carboxamides is highly dependent on substituent groups (electron-releasing or electron-withdrawing) and their positions (ortho, meta, para). Below is a comparative analysis:
Table 1: Structural Comparison of Key Benzofuran-2-Carboxamide Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Releasing Groups : Chloro (3-(3-Chlorobenzamido)) and nitro groups enhance neuroprotective effects by stabilizing free radicals, whereas methoxy (-OCH₃) groups improve antioxidant activity via electron donation .
- Substituent Position : Meta-substituted chloro (as in 3-(3-Chlorobenzamido)) shows optimal neuroprotection in rat cortical neurons, while para-substituted methoxy groups (e.g., 7-methoxy derivatives) exhibit superior radical scavenging .
Key Observations:
- Neuroprotection vs. Antioxidant Activity : this compound is tailored for neuroprotection, likely due to chloro-induced stabilization of reactive oxygen species (ROS). In contrast, methoxy derivatives (e.g., Compound 65) prioritize antioxidant effects .
- Therapeutic Diversification : Structural modifications enable diverse applications. For example, vilazodone’s piperazinyl group targets serotonin pathways, while pyridinium salts () inhibit cholinesterase for Alzheimer’s therapy .
Physicochemical and Pharmacokinetic Considerations
While explicit data on solubility or logP for this compound is absent, trends can be inferred:
- Methoxy Substituents : Enhance solubility due to polarity, favoring antioxidant activity in aqueous environments .
- Molecular Weight : Derivatives with bulkier groups (e.g., 3-(2-naphthamido)-N-(3,4-dimethylphenyl), MW 434.5 ) may face reduced bioavailability compared to simpler analogs like 3-(3-Chlorobenzamido) (MW ~314.7 estimated).
Q & A
What are the key synthetic routes for 3-(3-Chlorobenzamido)benzofuran-2-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step process:
- Step 1 : C–H Arylation of the benzofuran core at the C3 position using palladium catalysts to introduce the chlorobenzamido group .
- Step 2 : Transamidation to form the carboxamide derivative, often using N-acyl-Boc-carbamates as intermediates .
Methodological Note : Optimize temperature (80–120°C) and solvent choice (e.g., DMF or THF) to enhance regioselectivity. Catalytic systems like Pd(OAc)₂ with ligands (e.g., XPhos) improve arylation efficiency .
Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Primary Techniques :
- NMR (¹H/¹³C) to confirm substitution patterns on the benzofuran ring and amide linkages .
- HRMS for molecular weight validation and impurity detection .
- Contradiction Resolution : Discrepancies in NMR signals (e.g., overlapping peaks) may arise from rotamers in the amide bond. Use variable-temperature NMR or 2D-COSY to resolve .
How can computational methods optimize reaction pathways for this compound?
Advanced approaches integrate quantum chemical calculations (DFT) to model transition states and predict regioselectivity during C–H activation . For example, reaction path searches can identify energy barriers for Pd-catalyzed steps, guiding experimental condition selection (e.g., solvent polarity, base strength) .
What experimental factors contribute to contradictory biological activity data across studies?
- Variable Purity : Impurities from incomplete transamidation (e.g., residual Boc-protected intermediates) may skew bioassay results .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or solvent carriers (DMSO vs. PBS) alter IC₅₀ values .
Mitigation : Standardize purification (e.g., preparative HPLC) and validate assays with positive controls .
What in vitro assays are recommended to evaluate its anticancer potential?
- Core Assays :
- MTT/PrestoBlue for cytotoxicity screening in cancer cell lines .
- Apoptosis Markers : Caspase-3/7 activation assays and Annexin V staining .
- Target Validation : Pair with kinase profiling (e.g., EGFR inhibition assays) to link activity to specific pathways .
How does substituent variation (e.g., chloro vs. fluoro) impact bioactivity?
- SAR Insights :
- The 3-chlorobenzamido group enhances hydrophobic interactions with target proteins (e.g., tubulin) compared to fluoro analogs .
- Methoxy substitutions on the phenyl ring improve solubility but may reduce membrane permeability .
Methodology : Use parallel synthesis to generate analogs, followed by molecular docking (e.g., AutoDock Vina) to predict binding modes .
What strategies address poor aqueous solubility during biological testing?
- Formulation : Use co-solvents (e.g., Cremophor EL/PEG 400) or nanoemulsions .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety .
How can machine learning predict novel derivatives with enhanced potency?
- Descriptor-Based Models : Train ML algorithms (e.g., Random Forest) on datasets of benzofuran derivatives, using descriptors like logP, polar surface area, and H-bond donors .
- Output : Prioritize derivatives with predicted IC₅₀ values < 1 µM for synthesis .
What challenges arise during scale-up from milligram to gram synthesis?
- Key Issues :
- Exothermic reactions (e.g., Pd-catalyzed steps) require controlled heating/cooling in flow reactors .
- Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) for purification .
Are alternative synthetic routes viable for reducing heavy metal residues?
- Metal-Free Approaches :
- Photocatalytic C–H Activation : Use eosin Y or Ru(bpy)₃²⁺ under blue LED light .
- Biocatalysis : Lipase-mediated transamidation in aqueous buffers .
Trade-off : Lower yields (∼40–60%) vs. traditional Pd-based methods (∼80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
